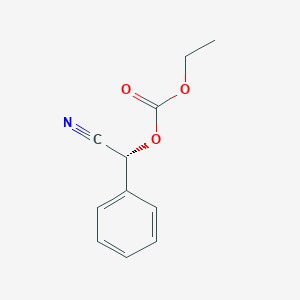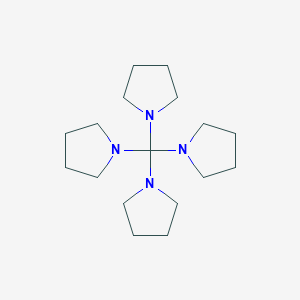
1,1',1'',1'''-Methanetetrayltetrapyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine is a complex organic compound characterized by its unique structure consisting of four pyrrolidine rings connected to a central methane carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine typically involves the reaction of pyrrolidine with a suitable methane derivative under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where pyrrolidine acts as the nucleophile, attacking a methane derivative such as chloromethane. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed:
Oxidation: N-oxides of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to act as a versatile ligand, modulating the activity of target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloroethane: An organic compound with a similar central carbon structure but different functional groups.
Trifluorotoluene: Another compound with a central carbon and multiple substituents, used in various industrial applications.
Uniqueness: 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine stands out due to its four pyrrolidine rings, which confer unique chemical and physical properties. This structural feature makes it particularly valuable in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
200939-32-8 |
|---|---|
Molekularformel |
C17H32N4 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
1-(tripyrrolidin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C17H32N4/c1-2-10-18(9-1)17(19-11-3-4-12-19,20-13-5-6-14-20)21-15-7-8-16-21/h1-16H2 |
InChI-Schlüssel |
BQNOMXXQOLMTPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(N2CCCC2)(N3CCCC3)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


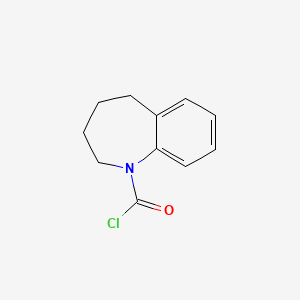
![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)
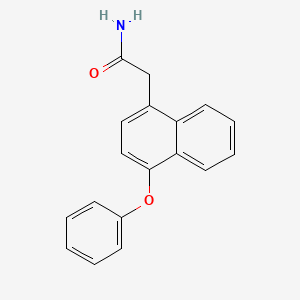
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
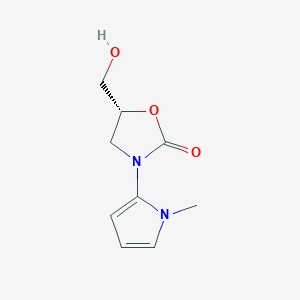
![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
